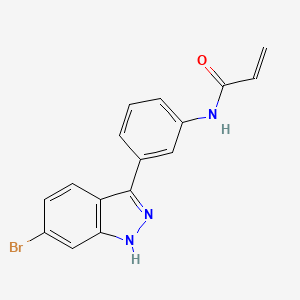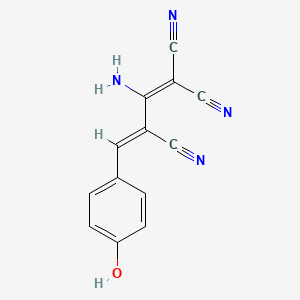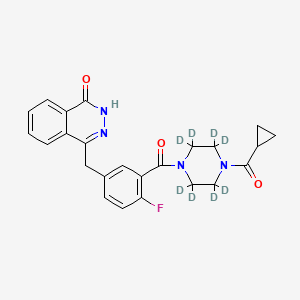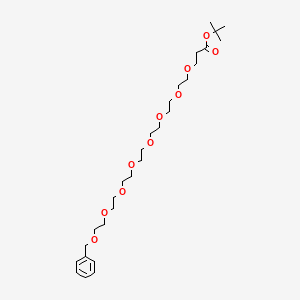
Fmoc-Gly-Gly-D-Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is notable for its role in facilitating the targeted delivery of therapeutic agents to specific cells, thereby enhancing the efficacy and reducing the side effects of treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-D-Phe-OH typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added sequentially, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid, which is protected by the fluorenylmethyloxycarbonyl group.
Washing: Removal of excess reagents and by-products.
Cleavage: Final removal of the peptide from the resin and deprotection of the side chains.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Gly-Gly-D-Phe-OH undergoes several types of chemical reactions, including:
Deprotection: The removal of the fluorenylmethyloxycarbonyl group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Cleavage: Breaking of the peptide bond to release the drug in ADCs.
Common Reagents and Conditions
Deprotection: Typically performed using 20% piperidine in N,N-dimethylformamide (DMF).
Coupling: Often involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Achieved under acidic conditions, often using trifluoroacetic acid (TFA).
Major Products Formed
The major products formed from these reactions include the deprotected peptide, the coupled peptide chain, and the cleaved drug-peptide conjugate .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-Gly-Gly-D-Phe-OH is used as a building block for the synthesis of complex peptides and proteins. Its role as a cleavable linker in ADCs is particularly valuable for the targeted delivery of chemotherapeutic agents.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and diagnostic tools.
Medicine
In medicine, this compound is integral to the design of ADCs, which are used to treat various cancers. By linking a cytotoxic drug to an antibody, it allows for the selective targeting of cancer cells, minimizing damage to healthy tissues.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of ADCs and other peptide-based therapeutics. Its ability to form stable, cleavable linkages makes it a valuable tool for drug development.
Mécanisme D'action
The mechanism of action of Fmoc-Gly-Gly-D-Phe-OH involves its role as a linker in ADCs. The fluorenylmethyloxycarbonyl group protects the amino acids during synthesis, ensuring the correct assembly of the peptide chain. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effects. This targeted delivery mechanism enhances the efficacy of the drug while reducing systemic toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-Gly-Phe-OH: Similar in structure but contains L-phenylalanine instead of D-phenylalanine.
Fmoc-Gly-Gly-Gly-OH: Contains an additional glycine residue.
Uniqueness
Fmoc-Gly-Gly-D-Phe-OH is unique due to the presence of D-phenylalanine, which can confer different biological properties compared to its L-isomer. This structural variation can affect the compound’s stability, binding affinity, and overall efficacy in ADCs.
Propriétés
Formule moléculaire |
C28H27N3O6 |
|---|---|
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
(2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m1/s1 |
Clé InChI |
UFGUUZVZUIXKQZ-XMMPIXPASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)




![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) 3-(dimethylamino)propanoate;hydrochloride](/img/structure/B11931804.png)

